molecular formula C20H14O5 B1201271 19-Hydroxy-8-O-methyltetrangulol CAS No. 147914-13-4

19-Hydroxy-8-O-methyltetrangulol

Cat. No. B1201271
M. Wt: 334.3 g/mol
InChI Key: IWDFTRSGZDSLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-hydroxy-8-O-methyltetrangulol is a member of tetraphenes. It derives from a tetrangulol.

Scientific Research Applications

Metabolite Production and Structural Analysis

A metabolite produced from a similar compound, 18-hydroxydeoxycorticosterone, by the cytochrome P-450(11) beta-linked hydroxylase system, has been identified and structurally analyzed using techniques like high-performance liquid chromatography, gas chromatography-mass spectrometry, and proton nuclear magnetic resonance (1H NMR) spectroscopy. This research provides insights into the structural characteristics of related hydroxylated compounds (Fujii et al., 1984).

Methods for introducing deuterium into the C-19 angular methyl group of 19-hydroxy-Δ-steroids have been developed. This facilitates the production of labeled substrates for mass spectrometric studies, which is essential for understanding the behavior of these compounds in various biological contexts (Djerassi & Kiełczewski, 1963).

Aromatase Reaction in Biological Processes

A review on the aromatase reaction involving 19-hydroxy steroids details their potential importance in various physiological and pathological conditions. This includes the existence of 19-hydroxy steroids in tissues like the brain, ovaries, testes, and their potential involvement in processes like brain differentiation, sperm motility, and hypertension (Abaffy & Matsunami, 2021).

Mechanistic Studies in Oestrogen Biosynthesis

Studies on the biosynthesis of oestrogen have explored the mechanistic aspects of how the C-19 methyl group of an androgen is oxidized, shedding light on the conversion process and the role of different oxygen atoms. This understanding is crucial for the development of therapeutics targeting hormonal pathways (Akhtar et al., 1982).

Epoxide and Hydroxy Derivative Preparation

The preparation of enantiomers of 19-epoxy docosahexaenoic acids and their 4-hydroxy derivatives has been explored. These processes are significant for biological evaluations and understanding the interactions of such compounds with biological systems (Kato et al., 2000).

properties

CAS RN

147914-13-4

Product Name

19-Hydroxy-8-O-methyltetrangulol

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

1-hydroxy-3-(hydroxymethyl)-8-methoxybenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C20H14O5/c1-25-15-4-2-3-12-17(15)19(23)13-6-5-11-7-10(9-21)8-14(22)16(11)18(13)20(12)24/h2-8,21-22H,9H2,1H3

InChI Key

IWDFTRSGZDSLDE-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4C=C3)CO)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C4=C(C=C(C=C4C=C3)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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